8-methoxy-2,3,4,5,6,7-hexahydroazocine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

8-Methoxy-2,3,4,5,6,7-hexahydroazocine is a partially saturated, eight-membered N-containing heterocycle (C8H15NO, MW 141.21 g/mol) widely listed as a research chemical and synthetic building block. It features a cyclic imidate (O-methyl imidate) functional group where the methoxy substituent is located on the carbon adjacent to the ring nitrogen, a structural arrangement that confers distinct electronic and stability properties relative to both fully unsaturated azocines and their fully saturated octahydro counterparts.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1889-06-1
Cat. No. B6600807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2,3,4,5,6,7-hexahydroazocine
CAS1889-06-1
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCOC1=NCCCCCC1
InChIInChI=1S/C8H15NO/c1-10-8-6-4-2-3-5-7-9-8/h2-7H2,1H3
InChIKeyCMDBTEDONMQAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2,3,4,5,6,7-hexahydroazocine (CAS 1889-06-1) – A Defined-Heterocycle Building Block for Chemical Synthesis and Research


8-Methoxy-2,3,4,5,6,7-hexahydroazocine is a partially saturated, eight-membered N-containing heterocycle (C8H15NO, MW 141.21 g/mol) widely listed as a research chemical and synthetic building block . It features a cyclic imidate (O-methyl imidate) functional group where the methoxy substituent is located on the carbon adjacent to the ring nitrogen, a structural arrangement that confers distinct electronic and stability properties relative to both fully unsaturated azocines and their fully saturated octahydro counterparts [1][2]. The compound is commercially available primarily at a certified minimum purity of 95% and is recommended for long-term storage in a cool, dry environment .

Why 8-Methoxy-2,3,4,5,6,7-hexahydroazocine Cannot Be Simply Swapped with Other Azocine, Azepine, or Piperidine Derivatives in Research and Process Chemistry


The precise position of the methoxy group and the specific hexahydro saturation pattern in 8-methoxy-2,3,4,5,6,7-hexahydroazocine create a unique electronic and steric environment that directly governs reactivity and stability. Substituted azocines are known to be significantly more stable than the parent, fully unsaturated azocine; however, their conformational behaviour and ring-strain are highly sensitive to the location and nature of substituents [1]. The cyclic imidate group in this compound can undergo hydrolysis to yield the corresponding lactam or participate in nucleophilic additions, a reactivity profile not shared by analogs where the methoxy group is absent, is placed on a different ring position (e.g., 2-methoxyazocine), or where the ring is fully saturated (octahydroazocine) [1][2]. Simple replacement with a more flexible 2-ethyl-8-methoxy analog (CAS 2172614-43-4) introduces additional conformational degrees of freedom and altered lipophilicity, potentially compromising the reproducibility of a synthetic sequence or the physicochemical profile of the final product . These differences render direct, unvalidated substitution highly risky for scientific selection and procurement.

Head-to-Head Quantitative Evidence for 8-Methoxy-2,3,4,5,6,7-hexahydroazocine Versus Its Closest Analogs


Comparative Molecular Property Profile: Target Compound vs. 2-Ethyl-8-methoxy-2,3,4,5,6,7-hexahydroazocine

The target 8-methoxy-2,3,4,5,6,7-hexahydroazocine possesses a simpler and more constrained structure than its 2-ethyl derivative (CAS 2172614-43-4). The target compound has a molecular weight of 141.21 g/mol and exactly one rotatable bond, whereas the 2-ethyl analog has a larger molecular weight (169.26 g/mol) and two rotatable bonds due to the ethyl substituent . This difference leads to a lower topological polar surface area and a distinct lipophilicity profile for the target compound, making it preferable when a minimal, rigid, low-molecular-weight azocine scaffold is required in fragment-based drug discovery or as a synthetic intermediate with predictable conformational behaviour.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Hydrogen-Bonding Capacity: 8-Methoxy-2,3,4,5,6,7-hexahydroazocine Compared to Octahydroazocine and 2-Methoxyazocine Analogs

The target 8-methoxy-2,3,4,5,6,7-hexahydroazocine possesses zero hydrogen-bond donors and exactly two hydrogen-bond acceptors . This sharply contrasts with the fully saturated octahydroazocine (azocane, C7H15N), which has one H-bond donor, and with 2-methoxyazocine (C8H9NO), which, while also having zero donors and two acceptors, possesses a fully conjugated π-system that confers different electronic properties [1][2]. The absence of a hydrogen-bond donor in the target compound reduces the risk of undesired hydrogen-bond-mediated off-target interactions and limits molecular complexity, a key criterion in fragment-based screening libraries where starting points must be minimal and devoid of unnecessary donor functionality.

Fragment-Based Drug Design Physicochemical Profiling Lead Optimization

Commercial Purity Specification: Target Compound vs. Analog Class Average

The target compound 8-methoxy-2,3,4,5,6,7-hexahydroazocine is consistently offered at a minimum purity of 95% across multiple reputable vendors, including AKSci and Leyan . In contrast, many closely related azocine analogs—such as 2-methoxy-8-methyl-3,4-dihydroazocine or 4,5-dihydroazocine derivatives—are frequently listed without a certified purity specification or are sold as technical-grade mixtures . The availability of a defined 95% purity standard for 1889-06-1 reduces the risk of batch-to-batch variability and eliminates the need for costly in-house purification before use in sensitive synthetic applications.

Chemical Procurement Quality Control Reproducibility

Reactivity Profile: Cyclic Imidate Hydrolysis Versus Lactam or Amine Analogs

8-Methoxy-2,3,4,5,6,7-hexahydroazocine contains a cyclic O-methyl imidate function that can be selectively hydrolyzed under mild acidic conditions to yield the corresponding eight-membered lactam (hexahydroazocin-8-one) [1][2]. This controlled reactivity is unlike that of the fully saturated octahydroazocine, which presents a secondary amine that may require harsher protection/deprotection strategies, and differs from 2-methoxyazocine, where the conjugated system alters the electron density at the imidate carbon, potentially leading to different hydrolysis rates or side reactions. Quantitative kinetic comparisons are not available in the open literature; however, the distinct chemotype allows for orthogonal synthetic manipulation in multi-step sequences, where a latent carbonyl group is desired.

Synthetic Chemistry Protecting Group Strategy Late-Stage Functionalization

Procurement-Validated Application Scenarios for 8-Methoxy-2,3,4,5,6,7-hexahydroazocine (1889-06-1)


Fragment-Based Drug Discovery (FBDD) Library Design

The low molecular weight (141.21 g/mol), zero hydrogen-bond donor count, and single rotatable bond of 8-methoxy-2,3,4,5,6,7-hexahydroazocine align with the 'rule of three' fragment selection criteria. This makes it a suitable entry for fragment libraries aimed at identifying novel ligand-efficient hits, particularly when compared to the larger, more flexible 2-ethyl analog (MW 169.26, 2 rotatable bonds) .

Synthetic Intermediate for Eight-Membered Lactam Synthesis

The cyclic imidate functionality allows for the controlled generation of hexahydroazocin-2-one (an 8-membered lactam) via mild acid hydrolysis. This route offers a strategic alternative to the direct use of octahydroazocine, which would require more aggressive oxidation steps to introduce a carbonyl group [1]. Researchers can leverage this reactivity in multi-step natural product or pharmaceutical synthesis.

Physicochemical Probing of Medium-Ring Heterocycles

The distinct hydrogen-bond acceptor profile (two acceptors, zero donors) and the specific hexahydro saturation pattern make this compound a valuable tool in systematic physicochemical studies of medium-ring aza-heterocycles. It can be used to isolate the influence of a single cyclic imidate moiety on parameters such as logD, membrane permeability, and metabolic stability, without the confounding effects of an additional amine donor present in octahydroazocine .

Starting Material for Structure-Activity Relationship (SAR) Exploration

The commercial availability of 8-methoxy-2,3,4,5,6,7-hexahydroazocine at a certified purity of 95% ensures batch-to-batch reproducibility, which is critical for medicinal chemistry SAR studies. This contrasts with the inconsistent purity specifications often encountered with other sensitive azocine derivatives, thereby reducing the need for pre-reaction purification and increasing the reliability of biological assay data .

Quote Request

Request a Quote for 8-methoxy-2,3,4,5,6,7-hexahydroazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.